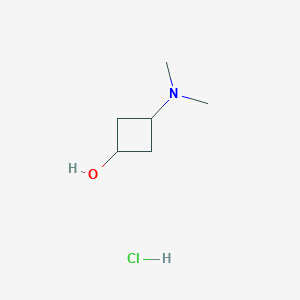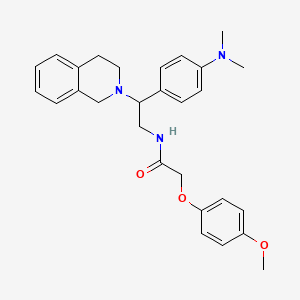![molecular formula C12H10N2O2S B2624865 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile CAS No. 866019-15-0](/img/structure/B2624865.png)
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile” is a compound with the molecular formula C12H8N2O2S . It has a molecular weight of 244.27 g/mol . The compound has a structure that includes a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur .
Molecular Structure Analysis
The InChI string of the compound is “InChI=1S/C12H8N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-6H,1H3” and the Canonical SMILES string is "CN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=O" . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 86.5 Ų and a XLogP3-AA value of 2.1 . It has zero hydrogen bond donors and four hydrogen bond acceptors . The compound’s complexity, as computed by Cactvs, is 427 .作用機序
The mechanism of action of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile is not fully understood, but it is believed to act by activating the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway. This activation leads to the regulation of various genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, including improved glucose uptake, increased insulin sensitivity, reduced inflammation, and inhibition of tumor growth. These effects make it a promising candidate for the treatment of diabetes, cancer, and inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile in lab experiments is its ability to exhibit potent biological activities at low concentrations. However, its limitations include its potential toxicity at higher doses and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile. These include:
1. Further studies to understand its mechanism of action and identify potential targets for its therapeutic applications.
2. Development of novel synthetic methods for the production of this compound.
3. Investigation of its potential applications in other fields such as agriculture and environmental science.
4. Evaluation of its safety and toxicity in vivo studies to determine its potential for clinical use.
5. Development of new derivatives and analogs of this compound with improved biological activities and reduced toxicity.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent biological activities and ability to exhibit various biochemical and physiological effects make it a promising candidate for the treatment of diabetes, cancer, and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and evaluate its potential for clinical use.
合成法
The synthesis of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile involves the reaction of 3-methyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product.
科学的研究の応用
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of medicinal chemistry, where it has been found to exhibit potent antidiabetic, antitumor, and anti-inflammatory activities.
特性
IUPAC Name |
4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUDTODRMSCDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2624782.png)
![5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2624785.png)
![1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2624787.png)



![tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B2624792.png)

![N-Methyl-N-[2-[(4-methylthiadiazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2624794.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624796.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2624801.png)
![3-[Acetyl(methyl)amino]benzoic acid](/img/structure/B2624802.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2624805.png)